Cyclopentanol, 2-cyclopentylidene-
Overview
Description
Cyclopentanol, 2-cyclopentylidene- is an organic compound with the molecular formula C10H18O. It is a colorless liquid with an aromatic flavor. This compound is known for its unique structure, which includes a cyclopentylidene group attached to a cyclopentanol moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 2-cyclopentylidene cyclopentanol involves the reaction of 2-cyclopentyl chloride with sodium hydroxide in ethanol, using phosphorus pentachloride as a catalyst. The sodium chloride formed during the reaction can be removed by dripping a saturated solution of water .
Industrial Production Methods
Industrial production methods for cyclopentanol, 2-cyclopentylidene- often involve the hydrogenation of cyclopentanone derivatives. For instance, liquid phase hydrogen transfer from secondary alcohols to cyclopentanone in the presence of pure magnesium oxide (MgO) can produce 2-cyclopentylidene-cyclopentanone .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanol, 2-cyclopentylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclopentanone derivatives.
Reduction: It can be reduced to form cyclopentanol.
Substitution: The compound can undergo substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentanol.
Substitution: Halogenated cyclopentanol derivatives.
Scientific Research Applications
Cyclopentanol, 2-cyclopentylidene- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of cyclopentanol, 2-cyclopentylidene- involves its interaction with specific molecular targets and pathways. For instance, in catalytic hydrogenation reactions, the compound interacts with metal catalysts like nickel (Ni) or copper (Cu) to facilitate the transfer of hydrogen atoms .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A ketone with a similar cyclopentane ring structure.
Cyclopentanol: The reduced form of cyclopentanone.
2-Cyclopentylidene-cyclopentanone: A closely related compound with a similar structure.
Uniqueness
Cyclopentanol, 2-cyclopentylidene- is unique due to its specific cyclopentylidene group, which imparts distinct chemical properties and reactivity compared to other cyclopentane derivatives .
Properties
IUPAC Name |
2-cyclopentylidenecyclopentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-7-3-6-9(10)8-4-1-2-5-8/h10-11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNVHPQZFWWZNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2CCCC2O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884241 | |
Record name | Cyclopentanol, 2-cyclopentylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6261-30-9 | |
Record name | 2-Cyclopentylidenecyclopentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6261-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanol, 2-cyclopentylidene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006261309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentanol, 2-cyclopentylidene- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentanol, 2-cyclopentylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-bi(cyclopentyliden)-2-ol; 2-cyclopentylidene cyclopentanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6261-30-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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